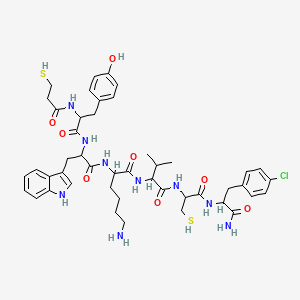
deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is characterized by its unique sequence of amino acids, including a chlorinated phenylalanine residue.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, ensuring consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: The chlorinated phenylalanine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Nucleophiles like amines or thiols can react with the chlorinated phenylalanine under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 depends on its interaction with specific molecular targets. These interactions can involve:
Binding to Receptors: The peptide may bind to cell surface receptors, triggering downstream signaling pathways.
Enzyme Inhibition: It may inhibit specific enzymes by mimicking natural substrates or binding to active sites.
Protein-Protein Interactions: The peptide can modulate interactions between proteins, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2: Similar structure but lacks the chlorinated phenylalanine.
Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2: Contains an amino group on cysteine.
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Br)-NH2: Contains a brominated phenylalanine instead of chlorinated.
Uniqueness
Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 is unique due to the presence of the chlorinated phenylalanine residue, which can impart distinct chemical and biological properties compared to its non-chlorinated or differently halogenated counterparts.
Propiedades
Fórmula molecular |
C46H60ClN9O8S2 |
|---|---|
Peso molecular |
966.6 g/mol |
Nombre IUPAC |
6-amino-N-[1-[[1-[[1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[2-[[3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C46H60ClN9O8S2/c1-26(2)40(46(64)55-38(25-66)45(63)53-35(41(49)59)21-27-10-14-30(47)15-11-27)56-42(60)34(9-5-6-19-48)52-44(62)37(23-29-24-50-33-8-4-3-7-32(29)33)54-43(61)36(51-39(58)18-20-65)22-28-12-16-31(57)17-13-28/h3-4,7-8,10-17,24,26,34-38,40,50,57,65-66H,5-6,9,18-23,25,48H2,1-2H3,(H2,49,59)(H,51,58)(H,52,62)(H,53,63)(H,54,61)(H,55,64)(H,56,60) |
Clave InChI |
RCVDOCQSBXOOSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12116603.png)
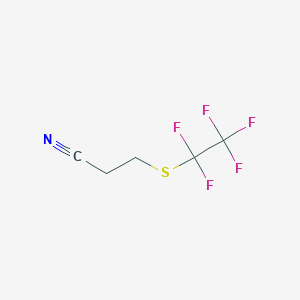
![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)

![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B12116638.png)
![(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine](/img/structure/B12116643.png)
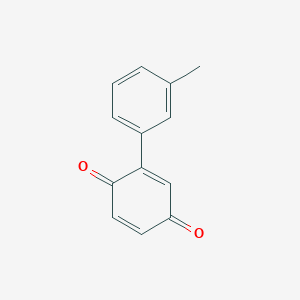
![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12116665.png)
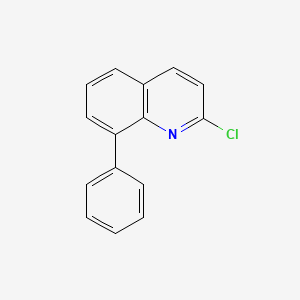
![2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12116684.png)
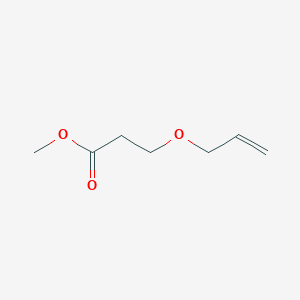
![2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B12116699.png)
